molecular formula C28H32N2O2 B371348 N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide CAS No. 271775-69-0

N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide

Cat. No.: B371348
CAS No.: 271775-69-0
M. Wt: 428.6g/mol
InChI Key: AZDNRTLXKFQZBP-UHFFFAOYSA-N
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Description

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide is an organic compound with a complex structure that includes benzyl, tert-butylphenyl, and butanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide typically involves the reaction of benzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with butanediamine to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the original benzyl or tert-butyl groups.

Scientific Research Applications

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-4-tert-butylbenzamide
  • N,N-dibenzyl-4-tert-butylphenylacetamide
  • N,N-dibenzyl-4-tert-butylphenylpropionamide

Uniqueness

N’,N’-dibenzyl-N-(4-tert-butylphenyl)butanediamide is unique due to its specific combination of benzyl, tert-butylphenyl, and butanediamide groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-28(2,3)24-14-16-25(17-15-24)29-26(31)18-19-27(32)30(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-17H,18-21H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNRTLXKFQZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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